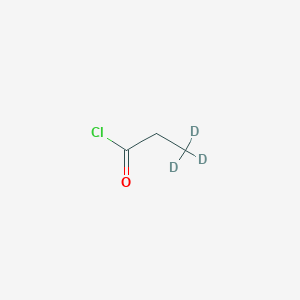
Propionyl-3,3,3-D3 chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propionyl-3,3,3-D3 chloride is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research, particularly in the fields of organic synthesis and analytical chemistry. The presence of deuterium atoms makes it useful for tracing and studying reaction mechanisms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Propionyl-3,3,3-D3 chloride can be synthesized through the reaction of propionic acid with deuterated phosphorus trichloride, phosphorus pentachloride, or thionyl chloride. The reaction typically involves refluxing the mixture at around 50°C for several hours. The crude product is then purified by distillation to obtain the final compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Propionyl-3,3,3-D3 chloride undergoes various chemical reactions typical of acyl chlorides, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters.
Hydrolysis: Reacts with water to form propionic acid and hydrochloric acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve mild heating or room temperature.
Hydrolysis: Requires water or aqueous solutions, often at room temperature.
Reduction: Uses strong reducing agents like lithium aluminum hydride under anhydrous conditions.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
Propionic Acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Applications De Recherche Scientifique
Propionyl-3,3,3-D3 chloride is widely used in scientific research due to its unique properties:
Chemistry: Used as a reagent in organic synthesis to introduce deuterium atoms into molecules, aiding in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in the development of deuterated drugs, which can have improved metabolic stability and reduced side effects.
Industry: Applied in the production of deuterated materials for various industrial applications, including the development of advanced materials and catalysts
Mécanisme D'action
The mechanism of action of Propionyl-3,3,3-D3 chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The presence of deuterium atoms allows researchers to trace the compound’s transformation and interactions in different chemical and biological systems. This tracing capability is particularly useful in studying metabolic pathways and reaction mechanisms .
Comparaison Avec Des Composés Similaires
Propionyl chloride: The non-deuterated version of Propionyl-3,3,3-D3 chloride, used in similar applications but without the tracing capabilities provided by deuterium.
Acetyl chloride: Another acyl chloride with similar reactivity but different applications due to its smaller molecular size.
Butyryl chloride: A longer-chain acyl chloride with similar reactivity but different physical properties and applications.
Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide distinct advantages in tracing and studying reaction mechanisms. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of compounds is crucial .
Propriétés
Formule moléculaire |
C3H5ClO |
|---|---|
Poids moléculaire |
95.54 g/mol |
Nom IUPAC |
3,3,3-trideuteriopropanoyl chloride |
InChI |
InChI=1S/C3H5ClO/c1-2-3(4)5/h2H2,1H3/i1D3 |
Clé InChI |
RZWZRACFZGVKFM-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])CC(=O)Cl |
SMILES canonique |
CCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
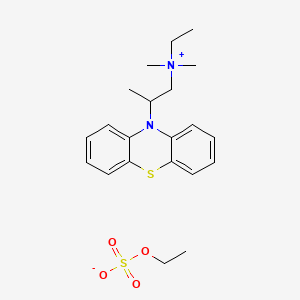
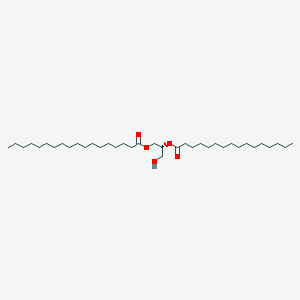
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)
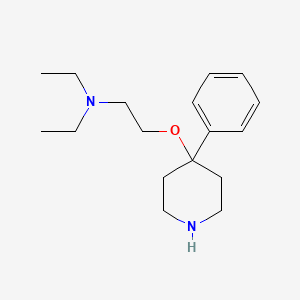
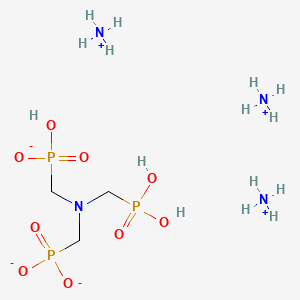
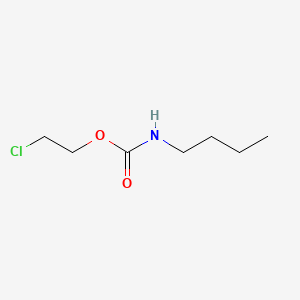
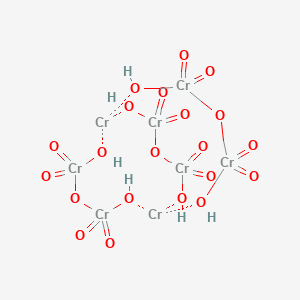
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)
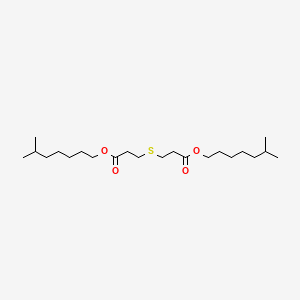

![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
